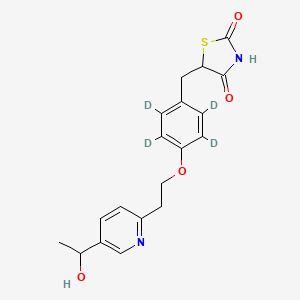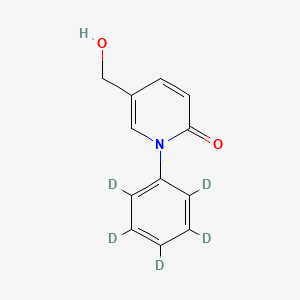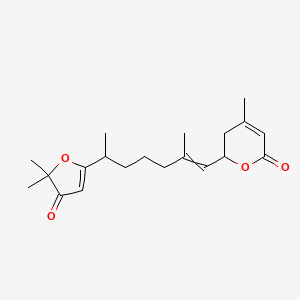
Nemoralisin
描述
Nemoralisin is a natural acyclic diterpenoid . It is primarily found in certain plants .
Molecular Structure Analysis
The molecular weight of this compound is 332.43 and its formula is C20H28O4 . The structure of this compound is characterized by an acyclic skeleton .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 332.4 and a formula of C20H28O4 . It is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用
Nemoralisin和其衍生物,如nemoralisins D-G,是从大叶乌头的叶子和茎中分离出来的。这些化合物已经在各种人类肿瘤细胞系上进行了细胞毒性和抗微生物活性的测试,但在这些测试中显示出有限的活性 (Zeng et al., 2013)。
对大叶乌头果实的研究导致了新的无环二萜类化合物的分离,包括this compound B和nemoralisins H-J。其中之一,this compound J,在细胞中表现出对脂多糖诱导的一氧化氮产生的中等抑制活性,表明具有潜在的抗炎特性 (Zhang et al., 2014)。
在另一项研究中,从Polyalthia nemoralis中分离出了包括this compound在内的新天然产物。这些化合物的结构阐明有助于理解天然产物中的化学多样性 (He et al., 2007)。
从多枝乌头的茎皮中分离出的Aphanamixins A-F包括this compound和this compound C。这些以其无环骨架为特征的化合物已经被测试其对各种癌细胞系的抗增殖活性,尽管它们表现出较弱的细胞毒性 (Zhang et al., 2014)。
对桃花心木的研究导致了新化合物的发现,包括nemoralisins H和I等二萜类化合物。这些化合物也被进行了细胞毒性测定 (Zhang et al., 2014)。
安全和危害
作用机制
Target of Action
Nemoralisin is a natural acyclic diterpenoid . It exhibits weak cytotoxicities (IC50>10 uM) against HepG2, AGS, MCF-7, and A-549 cancer cell lines . .
Result of Action
This compound exhibits weak cytotoxicities against several cancer cell lines . This suggests that the compound may induce cell death in these cells.
属性
IUPAC Name |
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLUTSPDMUJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are nemoralisins and where are they found?
A1: Nemoralisins are a class of diterpenoids primarily isolated from trees belonging to the Meliaceae family, such as Aphanamixis polystachya and Aphanamixis grandifolia. [, , , , , , ] These compounds exhibit structural diversity, ranging from linear to bicyclic frameworks. [, , ]
Q2: What is unique about the structure of aphapolin A, a nemoralisin diterpenoid?
A2: Aphapolin A, discovered in Aphanamixis polystachya, stands out due to its unusual 4/5 fused ring system, a structural feature not observed in previously identified this compound diterpenoids. []
Q3: Can you describe the structural characteristics of this compound B?
A3: While the provided abstracts don't offer a detailed description of this compound B's structure, they highlight that it's a chain-like diterpenoid. Interestingly, research suggests that the initial structural characterization of this compound B may need revision. []
Q4: What is the significance of the aphanamixins A-F discovery?
A4: Isolated from Aphanamixis polystachya, aphanamixins A-F represent a rare class of acyclic diterpenoids. [] This discovery expands the known chemical diversity within the this compound family.
Q5: Has any biological activity been reported for nemoralisins?
A5: While the provided research primarily focuses on the isolation and structural characterization of nemoralisins, some studies have explored their biological potential. For example, aphanamixins A-F were evaluated for their antiproliferative activity against various cancer cell lines, although they demonstrated weak cytotoxicity. [] Additionally, certain limonoids isolated alongside nemoralisins from Aphanamixis grandifolia showed potential insect antifeedant activity. [, ]
Q6: What analytical techniques are commonly used to characterize nemoralisins?
A7: Researchers rely heavily on spectroscopic methods for this compound characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) spectroscopy. [, , , , ] X-ray crystallography has also been instrumental in determining absolute configurations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



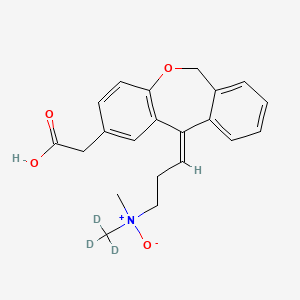


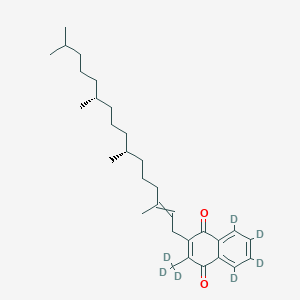
![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
